molecular formula C14H12N4S3 B292998 ({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile

({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile

Cat. No. B292998
M. Wt: 332.5 g/mol
InChI Key: NFTFIGKFEAMNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfur-containing heterocyclic compound that has a unique structure and properties, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of ({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile in lab experiments is its unique structure and properties. It has shown promising results in various applications, making it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of ({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to explore its anti-cancer properties and potential as a cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of ({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile involves several steps. The first step involves the reaction of 2-aminothiophenol with chloroacetonitrile to form 2-(chloromethyl)thiophenol. This intermediate is then reacted with 2,3,4,5-tetrahydro-1,6-benzothiazepine to form the final product.

Scientific Research Applications

({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and as a treatment for neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C14H12N4S3

Molecular Weight

332.5 g/mol

IUPAC Name

2-[[2-(cyanomethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C14H12N4S3/c15-5-7-19-12-11-9-3-1-2-4-10(9)21-13(11)18-14(17-12)20-8-6-16/h1-4,7-8H2

InChI Key

NFTFIGKFEAMNEO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC#N)SCC#N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC#N)SCC#N

Origin of Product

United States

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